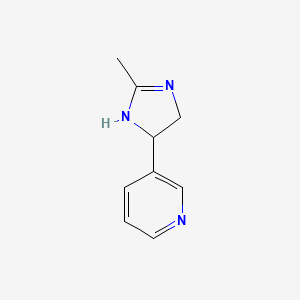![molecular formula C25H47NO3 B13819708 1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linoleoyl carnitine is a long-chain acyl fatty acid derivative ester of carnitine. It is a compound that plays a significant role in lipid metabolism, particularly in the transport of fatty acids into the mitochondria for β-oxidation. This compound is crucial for energy production in cells, especially in tissues with high energy demands such as the heart and skeletal muscles .
準備方法
Synthetic Routes and Reaction Conditions
Linoleoyl carnitine can be synthesized through the esterification of linoleic acid with carnitine. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of linoleoyl carnitine involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC). The industrial production also ensures compliance with regulatory standards for pharmaceutical and nutritional applications .
化学反応の分析
Types of Reactions
Linoleoyl carnitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of linoleoyl carnitine into its oxidized forms, which can be catalyzed by enzymes such as acyl-CoA oxidase.
Reduction: Reduction reactions can convert linoleoyl carnitine back to its reduced forms, often using reducing agents like sodium borohydride.
Substitution: This involves the replacement of the linoleoyl group with other acyl groups, which can be achieved using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and hydrogen peroxide, often under enzymatic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various acylcarnitine derivatives, which have different biological activities and applications. For example, oxidation products are often involved in metabolic pathways, while substitution products can be used in drug development .
科学的研究の応用
Linoleoyl carnitine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and β-oxidation processes.
Biology: It plays a role in cellular energy metabolism and is studied for its effects on mitochondrial function.
Medicine: Linoleoyl carnitine is investigated for its potential therapeutic effects in conditions such as metabolic disorders, cardiovascular diseases, and neurodegenerative diseases.
Industry: It is used in the formulation of nutritional supplements and pharmaceuticals aimed at enhancing energy metabolism and overall health .
作用機序
Linoleoyl carnitine exerts its effects primarily through its role in the transport of long-chain fatty acids into the mitochondrial matrix. This transport is facilitated by carnitine palmitoyltransferase I and II, which convert linoleoyl carnitine into linoleoyl-CoA, allowing it to enter the β-oxidation pathway. This process generates acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell .
類似化合物との比較
Similar Compounds
Palmitoylcarnitine: Another long-chain acylcarnitine involved in fatty acid metabolism.
Oleoylcarnitine: Similar in structure but with a different fatty acid chain, affecting its biological activity.
Acetylcarnitine: A shorter-chain acylcarnitine with distinct metabolic roles
Uniqueness of Linoleoyl Carnitine
Linoleoyl carnitine is unique due to its specific fatty acid composition, which influences its role in lipid metabolism and energy production. Its ability to modulate mitochondrial function and its potential therapeutic applications in metabolic and cardiovascular diseases set it apart from other acylcarnitines .
特性
分子式 |
C25H47NO3 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
3-[(9Z,12Z)-octadeca-9,12-dienoxy]-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C25H47NO3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-29-24(22-25(27)28)23-26(2,3)4/h9-10,12-13,24H,5-8,11,14-23H2,1-4H3/b10-9-,13-12- |
InChIキー |
ZYHHFSFTXFFKIO-UTJQPWESSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
正規SMILES |
CCCCCC=CCC=CCCCCCCCCOC(CC(=O)[O-])C[N+](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)
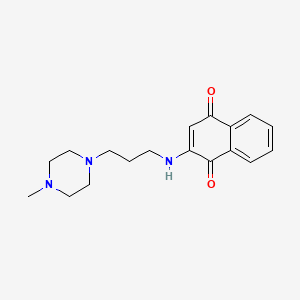

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
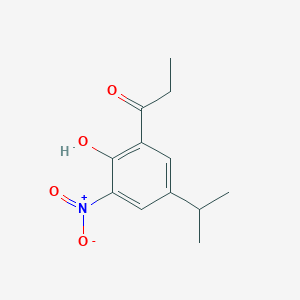
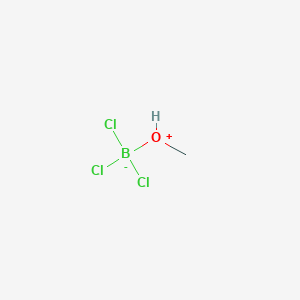
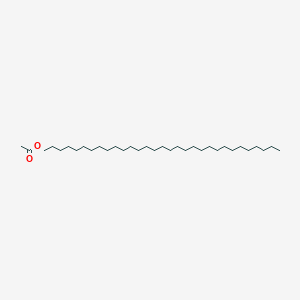
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
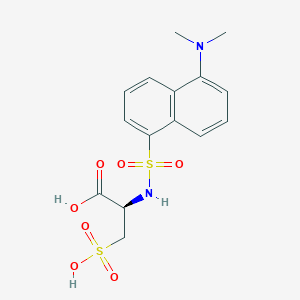

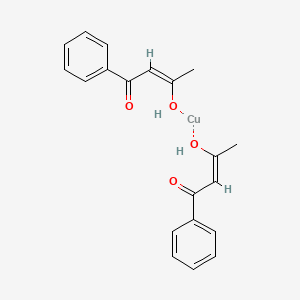
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
